An In-depth Technical Guide to (E)-methyl 3-iodoacrylate for Researchers and Drug Development Professionals
An In-depth Technical Guide to (E)-methyl 3-iodoacrylate for Researchers and Drug Development Professionals
Abstract
(E)-methyl 3-iodoacrylate is a versatile bifunctional molecule that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring an electron-deficient alkene, a methyl ester, and a vinyl iodide, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of (E)-methyl 3-iodoacrylate, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to enable researchers to effectively utilize this reagent in their synthetic endeavors.
Physicochemical Properties
(E)-methyl 3-iodoacrylate is a solid at room temperature and should be stored in a dark place, sealed under dry conditions.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅IO₂ | [1][3] |
| Molecular Weight | 211.99 g/mol | [2][3] |
| CAS Number | 6213-88-3 | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 84-85 °C | [1] |
| Boiling Point | 182.1 °C at 760 mmHg | [1][2] |
| Density | 1.918 g/cm³ | [1] |
| Flash Point | 64 °C | [1] |
| Storage Temperature | 4°C, protect from light | [2] |
| Solubility | Soluble in common organic solvents | |
| InChI Key | SUQXOFVGKSUSSM-NSCUHMNNSA-N | [2] |
| Canonical SMILES | COC(=O)C=CI | [1] |
Synthesis of (E)-methyl 3-iodoacrylate
The stereoselective synthesis of (E)-methyl 3-iodoacrylate can be achieved through several methods. A common approach involves the esterification of (E)-3-iodoacrylic acid. Alternatively, isomerization of the readily available (Z)-isomer can be accomplished.
Synthesis via Esterification of (E)-3-iodoacrylic acid
One of the most direct routes to (E)-methyl 3-iodoacrylate is the esterification of (E)-3-iodoacrylic acid. This method is advantageous as it preserves the stereochemistry of the starting material.
Experimental Protocol: Esterification of (E)-3-iodoacrylic acid [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (E)-3-iodoacrylic acid (1.0 eq) in an excess of anhydrous methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (E)-methyl 3-iodoacrylate. Further purification can be achieved by recrystallization or column chromatography.
Synthesis via Isomerization of (Z)-methyl 3-iodoacrylate
The (Z)-isomer of methyl 3-iodoacrylate is often a co-product in some synthetic routes. It can be converted to the thermodynamically more stable (E)-isomer.
Experimental Protocol: Iodine-Catalyzed Isomerization [4][5]
-
Reaction Setup: Dissolve a mixture of (Z)- and (E)-methyl 3-iodoacrylate in a suitable solvent such as chloroform or dichloromethane.
-
Catalysis: Add a catalytic amount of iodine (e.g., 0.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature and expose it to ambient light, or gently heat to accelerate the isomerization. Monitor the E/Z ratio by ¹H NMR spectroscopy or gas chromatography (GC).
-
Work-up: Once the desired equilibrium is reached (favoring the E-isomer), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove the iodine.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting product can be purified by column chromatography to isolate the pure (E)-isomer.
Caption: Synthetic routes to (E)-methyl 3-iodoacrylate.
Spectroscopic Characterization
The structural elucidation of (E)-methyl 3-iodoacrylate is confirmed through various spectroscopic techniques.
| Technique | Key Features and Expected Values |
| ¹H NMR | The two vinyl protons are diastereotopic and appear as doublets. The proton α to the carbonyl group is expected around δ 6.5-7.0 ppm, while the proton β to the carbonyl (attached to the same carbon as iodine) is expected further downfield, around δ 7.5-8.0 ppm. The trans-coupling constant (³J) between these protons is typically large, in the range of 14-16 Hz. The methyl ester protons will appear as a singlet around δ 3.7 ppm.[6] |
| ¹³C NMR | The carbonyl carbon is expected in the range of δ 165-170 ppm. The alkene carbons will be distinct, with the carbon α to the carbonyl appearing around δ 130-140 ppm and the carbon bearing the iodine atom appearing at a higher field (more shielded) around δ 80-90 ppm due to the heavy atom effect of iodine. The methyl ester carbon will be around δ 51-53 ppm.[7] |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the α,β-unsaturated ester is expected around 1720-1730 cm⁻¹. The C=C stretching vibration will appear around 1620-1630 cm⁻¹. C-H stretching of the vinyl and methyl groups will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.[8][9] |
| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z = 212 is expected. A prominent peak at m/z = 127 corresponding to I⁺ is also anticipated. Fragmentation may show the loss of the methoxy group (-OCH₃) to give a peak at m/z = 181. |
Reactivity and Synthetic Applications
(E)-methyl 3-iodoacrylate is a valuable substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds at the C3 position with retention of the double bond geometry. The most common transformations are the Sonogashira, Suzuki, and Heck reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling
The Sonogashira reaction enables the coupling of terminal alkynes with vinyl halides, providing a direct route to conjugated enynes.[10][11] (E)-methyl 3-iodoacrylate is an excellent substrate for this transformation.
Experimental Protocol: Sonogashira Coupling of (E)-methyl 3-iodoacrylate with Phenylacetylene [12]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (E)-methyl 3-iodoacrylate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent and Reagents: Add anhydrous THF and triethylamine (2.0 eq). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or gently heat to 40 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the corresponding (E)-methyl 3-phenylpropiolate derivative.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds between a vinyl halide and an organoboron compound, such as a boronic acid or ester.[13][14] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.
Representative Protocol: Suzuki Coupling of (E)-methyl 3-iodoacrylate with Phenylboronic Acid [15]
-
Reaction Setup: In a microwave vial or a round-bottom flask, combine (E)-methyl 3-iodoacrylate (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of 2M sodium carbonate (2.0 eq).
-
Solvent: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction: If using conventional heating, heat the mixture to 80-100 °C. Alternatively, use microwave irradiation at 120 °C for a shorter reaction time. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain (E)-methyl cinnamate.
Heck-Mizoroki Reaction
The Heck reaction couples vinyl halides with alkenes to form substituted alkenes.[16][17] (E)-methyl 3-iodoacrylate can react with various alkenes, such as styrene, to produce substituted dienes, which are valuable synthetic intermediates.
Representative Protocol: Heck Reaction of (E)-methyl 3-iodoacrylate with Styrene [18]
-
Reaction Setup: In a sealable reaction tube, add (E)-methyl 3-iodoacrylate (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a phosphine ligand (e.g., PPh₃, 0.04 eq), and a base like triethylamine or sodium acetate (2.0 eq).
-
Solvent and Reagent: Add a polar aprotic solvent such as DMF or acetonitrile, followed by the addition of styrene (1.5 eq).
-
Reaction: Seal the tube and heat the mixture to 80-120 °C. Monitor the reaction's progress.
-
Work-up: Once the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.
Applications in Medicinal Chemistry and Drug Development
The structural motifs accessible through the reactions of (E)-methyl 3-iodoacrylate are prevalent in numerous biologically active compounds.[19][20] The ability to introduce diverse substituents at the C3 position via cross-coupling reactions makes it a valuable tool for generating libraries of compounds for drug discovery screening. For instance, the synthesis of Lachnophyllum methyl ester and its analogs, which have shown nematicidal, antileishmanial, and antimycobacterial activities, was achieved using Sonogashira coupling with (E)-methyl 3-iodoacrylate.[12] This highlights the potential of this building block in the development of new therapeutic agents.
Safety and Handling
(E)-methyl 3-iodoacrylate is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, wash the affected area with copious amounts of water and seek medical attention.
References
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